molecular formula C16H12F3N3O2 B2470811 N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide CAS No. 2305420-79-3

N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide

Numéro de catalogue B2470811
Numéro CAS: 2305420-79-3
Poids moléculaire: 335.286
Clé InChI: AIPWIUQDNIIVEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide, also known as FTI-277, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. FTI-277 belongs to the class of farnesyltransferase inhibitors (FTIs) that inhibit the activity of the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. FTIs have been studied as a potential treatment for cancer due to their ability to inhibit the activity of oncogenic proteins that require farnesylation for their function.

Mécanisme D'action

N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide inhibits the activity of farnesyltransferase, which is involved in the post-translational modification of proteins. Farnesyltransferase adds a farnesyl group to the C-terminal of proteins that have a CaaX motif. This modification is required for the proper function of oncogenic proteins such as Ras and Rho. FTIs prevent the farnesylation of these proteins, which leads to their mislocalization and degradation.
Biochemical and Physiological Effects
N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable therapeutic index.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide has several advantages for lab experiments. The compound is readily available, and its synthesis has been well-established. N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide has been extensively studied in various cancer cell lines and animal models of cancer, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, one limitation of N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide is its specificity for farnesyltransferase. The compound may also inhibit other enzymes that require farnesylation for their function, which may limit its specificity.

Orientations Futures

There are several future directions for the study of N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide. One potential direction is the development of more potent and specific FTIs that can target oncogenic proteins with greater selectivity. Another direction is the investigation of the use of FTIs in combination with other cancer therapies, such as chemotherapy and radiation therapy. FTIs may also have potential applications in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases. Further research is needed to fully understand the potential applications of FTIs in these areas.

Méthodes De Synthèse

N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide can be synthesized using a multistep synthetic route that involves the reaction of various chemical intermediates. The synthesis of N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide has been reported in several research articles, and the procedure involves the use of various reagents and catalysts. The synthesis of N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the activity of oncogenic proteins that require farnesylation for their function. N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide has been studied in various cancer cell lines, and it has been shown to induce cell cycle arrest and apoptosis in these cells. N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide has also been studied in animal models of cancer, and it has been shown to inhibit tumor growth and metastasis.

Propriétés

IUPAC Name

N-[1-(furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-2-14(23)21-15-20-12-8-10(16(17,18)19)5-6-13(12)22(15)9-11-4-3-7-24-11/h2-8H,1,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPWIUQDNIIVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NC2=C(N1CC3=CC=CO3)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.